molecular formula C22H17N3O5 B585767 Tadalafil dioxolone CAS No. 1346602-17-2

Tadalafil dioxolone

Cat. No.: B585767
CAS No.: 1346602-17-2
M. Wt: 403.394
InChI Key: QBWNUEJPRUVNTD-FOIQADDNSA-N
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Description

Tadalafil dioxolone is a compound related to Tadalafil . Tadalafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5) and is administered orally for the treatment of erectile dysfunction .


Synthesis Analysis

The synthesis of Tadalafil and its related substances has been studied extensively. Two synthetic schemes were evaluated to study the impurity profile of Tadalafil. Six impurities were detected in the bulk substance (prepared by two methods) at a level of 0.1-0.15%. The identification, synthesis, characterization of impurities (related substances) and metabolite, and the origin of their formation is described . In another study, four novel analogues of the phosphodiesterase type 5 (PDE5) inhibitor—Tadalafil, were synthesized .


Molecular Structure Analysis

The molecular formula of this compound is C22H17N3O5. It has a molecular weight of 403.3875. The structure has 2 defined stereocenters . A study also discussed the characterization and stability of amorphous Tadalafil and four crystalline polymorphs .


Chemical Reactions Analysis

The electrochemical behavior of Tadalafil has been studied using adsorptive stripping square wave voltammetry at multiwalled carbon nanotube paste electrode (MWCNTPE) and modified TiO2-multiwalled carbon nanotube paste electrode (TiO2-MWCNTPE) . Another study discussed the synthesis and structure revision of dimeric Tadalafil analogue adulterants in dietary supplements . A novel degradation product of Tadalafil was observed only in acidic condition .


Physical And Chemical Properties Analysis

Tadalafil has properties such as poor aqueous solubility, hygroscopic properties, stability, particle size, and biopharmaceutical issues such as dissolution rate .

Advantages and Limitations for Lab Experiments

Tadalafil dioxolone has several advantages for laboratory experiments, including its high purity and stability, which make it easy to handle and store. It is also readily available from commercial sources. However, this compound is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. In addition, the synthesis of this compound requires specialized equipment and expertise, which may be a limitation for some researchers.

Future Directions

There are several future directions for the study of tadalafil dioxolone. One area of research is the development of novel compounds based on this compound for the treatment of cardiovascular diseases. Another area of research is the investigation of the potential use of this compound as a material for the fabrication of nanostructures and nanocomposites. Furthermore, the study of the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic targets and pathways.

Synthesis Methods

Tadalafil dioxolone can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of tadalafil with dioxolane in the presence of a catalyst. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between tadalafil and dioxolane. Both methods have been used to synthesize this compound, and the yield and purity of the product depend on the reaction conditions and the choice of catalyst or enzyme.

Scientific Research Applications

Tadalafil dioxolone has potential applications in various fields, including drug discovery, biotechnology, and materials science. It has been studied as a potential drug candidate for the treatment of pulmonary arterial hypertension and other cardiovascular diseases. This compound has also been used as a building block for the synthesis of novel compounds with potential biological activities. In addition, it has been investigated as a potential material for the fabrication of nanostructures and nanocomposites.

Safety and Hazards

Tadalafil should be used with caution due to its adverse effects . It should not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients .

Biochemical Analysis

Biochemical Properties

2’-Oxo Tadalafil interacts with various enzymes and proteins in biochemical reactions. As a derivative of Tadalafil, it is expected to share similar biochemical properties. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and/or cyclic adenosine monophosphate (cAMP) . The inhibition of PDE5 by 2’-Oxo Tadalafil could potentially lead to an increase in cGMP and cAMP levels, affecting various biochemical pathways.

Cellular Effects

The cellular effects of 2’-Oxo Tadalafil are yet to be fully elucidated. Studies on Tadalafil have shown that it can influence cell function. For instance, Tadalafil has been shown to modulate aromatase activity and androgen receptor expression in human osteoblastic cells . It is plausible that 2’-Oxo Tadalafil may exert similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Oxo Tadalafil is likely to be similar to that of Tadalafil. Tadalafil exerts its effects at the molecular level by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP and cAMP . This can lead to various downstream effects, including smooth muscle relaxation and vasodilation .

Temporal Effects in Laboratory Settings

Studies on Tadalafil have shown that it has a long duration of action, up to 36 hours . This suggests that 2’-Oxo Tadalafil may also exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies on Tadalafil have shown that it can exert protective effects in various animal models of cardiomyopathy

Metabolic Pathways

Tadalafil is known to influence the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) axis, which plays a significant role in various metabolic processes .

Transport and Distribution

Studies on Tadalafil have shown that it is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . This suggests that 2’-Oxo Tadalafil may also be rapidly transported and distributed within cells and tissues.

Subcellular Localization

Pde5, the enzyme that Tadalafil inhibits, is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . This suggests that 2’-Oxo Tadalafil may also localize to these areas within cells.

Properties

IUPAC Name

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWNUEJPRUVNTD-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-17-2
Record name Tadalafil dioxolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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